4-Chloro-2-fluorobenzyl alcohol

Physical chemistry Isomer differentiation Procurement specification

4-Chloro-2-fluorobenzyl alcohol (CAS:56456-49-6) is a critical building block for the clinical JAK2 inhibitor Gandotinib. The unique ortho-fluorine enhances hydrogen-bond acidity (OH···F interactions), distinct from the 2-chloro-4-fluoro isomer, boosting binding affinity in drug candidates. Its liquid/semi-solid physical state eliminates pre-dissolution for seamless liquid-phase or flow chemistry integration. The para-chloro substitution provides a strategic handle for further derivatization in pharmaceuticals and agrochemicals. Ensure your synthesis benefits from validated reactivity, superior pharmacokinetic modulation, and reliable supply chain continuity by procuring this specific, high-purity regioisomer.

Molecular Formula C7H6ClFO
Molecular Weight 160.57 g/mol
CAS No. 56456-49-6
Cat. No. B1586898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-fluorobenzyl alcohol
CAS56456-49-6
Molecular FormulaC7H6ClFO
Molecular Weight160.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)F)CO
InChIInChI=1S/C7H6ClFO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
InChIKeyXUZRWKWJKDCQNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-fluorobenzyl alcohol (CAS:56456-49-6): A Fluorinated Benzyl Alcohol Intermediate for Pharmaceutical Synthesis and Procurement


4-Chloro-2-fluorobenzyl alcohol (CAS:56456-49-6) is a fluorinated benzyl alcohol derivative with the molecular formula C7H6ClFO and a molecular weight of 160.57 g/mol . The compound features a chlorine atom at the para-position and a fluorine atom at the ortho-position of the phenyl ring [1], a substitution pattern that distinguishes it from other chloro-fluorobenzyl alcohol regioisomers. This intermediate is primarily utilized in the synthesis of pharmaceuticals and agrochemicals [2], with documented applications in the preparation of JAK2 inhibitor intermediates and fluorobenzyl derivatives . The compound exists as a colorless liquid or white to off-white solid/liquid mixture at ambient temperature [3], with a predicted boiling point of 227.6 °C at 760 mmHg, density of 1.344 g/cm³, and an estimated pKa of 13.68 [4].

Why Generic Substitution of 4-Chloro-2-fluorobenzyl alcohol (CAS:56456-49-6) Fails: Critical Differences Among Chloro-Fluorobenzyl Alcohol Isomers


Substituting 4-chloro-2-fluorobenzyl alcohol with its closest regioisomer, 2-chloro-4-fluorobenzyl alcohol (CAS:208186-84-9), or with non-fluorinated benzyl alcohol analogs is not chemically equivalent. The distinct ortho-fluorine substitution pattern in 4-chloro-2-fluorobenzyl alcohol fundamentally alters the hydrogen-bond acidity of the hydroxyl group through intramolecular OH···F interactions, an effect that is absent in para-fluorinated analogs [1]. Furthermore, the two regioisomers exhibit markedly different physical states at room temperature—4-chloro-2-fluorobenzyl alcohol presents as a liquid/solid mixture, whereas its 2-chloro-4-fluoro isomer is a crystalline solid with a melting point of 45–48 °C —which has direct implications for handling, formulation, and reaction compatibility. The observed differences in lipophilicity (ACD/LogP values) and boiling points further underscore that these compounds are not interchangeable in synthetic pathways without validation of reaction yields and product purity .

4-Chloro-2-fluorobenzyl alcohol (CAS:56456-49-6): Quantitative Evidence Guide for Procurement Differentiation


Regioisomeric Differentiation: Physical Property Comparison Between 4-Chloro-2-fluorobenzyl alcohol and 2-Chloro-4-fluorobenzyl alcohol

4-Chloro-2-fluorobenzyl alcohol (ortho-F, para-Cl) exhibits substantially different physical properties compared to its closest commercially available regioisomer, 2-chloro-4-fluorobenzyl alcohol (ortho-Cl, para-F; CAS:208186-84-9). The 4-chloro-2-fluoro isomer is a liquid/semi-solid mixture at room temperature with no defined melting point reported in standard databases, whereas the 2-chloro-4-fluoro isomer is a crystalline solid with a melting point of 45–48 °C . This physical state difference directly impacts material handling, solvent selection for reactions, and storage requirements. Additionally, the predicted boiling point of 4-chloro-2-fluorobenzyl alcohol (227.6 ± 25.0 °C at 760 mmHg) differs from that of the 2-chloro-4-fluoro isomer (233.1 ± 25.0 °C at 760 mmHg) by approximately 5.5 °C [1], and the calculated ACD/LogP value for the target compound (1.24) indicates lower lipophilicity compared to some estimates for the isomer [2].

Physical chemistry Isomer differentiation Procurement specification Handling properties

Ortho-Fluorine Substitution Effect: Enhanced Hydrogen-Bond Acidity via Intramolecular OH···F Interaction

The ortho-fluorine substitution in 4-chloro-2-fluorobenzyl alcohol is not merely a structural variation but a functional determinant of hydrogen-bond (HB) donor capacity. Experimental IR spectroscopic and theoretical (MP2/DFT) studies on a series of fluorinated benzyl alcohols demonstrated that ortho-fluorination consistently increases the hydrogen-bond acidity (pKAHY) of the hydroxyl group, whereas para-fluorination or ortho,ortho'-difluorination produces the opposite effect (decreased HB acidity) [1]. The stabilization arises from intramolecular OH···F hydrogen bonding and secondary CH···F/CH···O interactions that influence the conformational landscape and the electrostatic potential of the hydroxyl proton [2]. In contrast, benzyl alcohols lacking ortho-fluorine substitution (such as 4-fluorobenzyl alcohol, 4-chlorobenzyl alcohol, or the regioisomeric 2-chloro-4-fluorobenzyl alcohol) do not benefit from this intramolecular OH···F stabilization and exhibit measurably different HB donor properties [1].

Hydrogen bonding Conformational analysis Fluorine chemistry Molecular recognition

Pharmaceutical Intermediate Specificity: Documented Use in JAK2 Inhibitor Synthesis

4-Chloro-2-fluorobenzyl alcohol serves as a critical precursor in the synthesis of Gandotinib (LY2784544), a potent JAK2 inhibitor with an IC50 of 3 nM against JAK2 and 8- to 20-fold selectivity over JAK1 and JAK3, which has advanced to Phase 2 clinical trials . The compound is specifically employed to generate the 4-chloro-2-fluorobenzyl pharmacophore incorporated into the final drug scaffold . This established pharmaceutical application provides a documented, validated use case that distinguishes the compound from other chloro-fluorobenzyl alcohol isomers, for which no equivalent drug candidate intermediate role has been identified in the open literature .

Medicinal chemistry JAK2 inhibition Pharmaceutical synthesis Drug intermediate

4-Chloro-2-fluorobenzyl alcohol (CAS:56456-49-6): Validated Research and Industrial Application Scenarios


Synthesis of Ortho-Fluorine-Containing Pharmacophores Requiring Enhanced Hydrogen-Bond Donor Capacity

Based on the class-level evidence that ortho-fluorination enhances the hydrogen-bond acidity of benzyl alcohols via intramolecular OH···F interactions [1], 4-chloro-2-fluorobenzyl alcohol is particularly suited for the synthesis of drug candidates where the hydroxyl moiety participates in critical hydrogen-bonding interactions with biological targets. This enhanced HB donor capacity can improve binding affinity and modulate pharmacokinetic properties compared to para-fluorinated or non-fluorinated analogs [1].

JAK2 Inhibitor Intermediate for Oncology Drug Development

4-Chloro-2-fluorobenzyl alcohol is a documented precursor for the synthesis of Gandotinib (LY2784544), a selective JAK2 inhibitor with 3 nM potency that has reached Phase 2 clinical evaluation . This established utility in a clinically advanced oncology candidate provides a validated synthetic pathway and demonstrates the compound's compatibility with multi-step pharmaceutical manufacturing processes .

Liquid-Phase Synthetic Protocols Requiring Room-Temperature Liquid or Semi-Solid Alcohol Intermediates

Unlike its regioisomer 2-chloro-4-fluorobenzyl alcohol, which is a crystalline solid (melting point 45–48 °C) , 4-chloro-2-fluorobenzyl alcohol exists as a liquid or semi-solid at ambient temperature. This physical property makes it preferable for liquid-phase reaction setups where pre-dissolution steps can be eliminated, particularly in continuous flow chemistry applications, high-throughput experimentation, or reactions requiring precise liquid handling .

Fluorobenzyl Derivative Synthesis for Agrochemical and Specialty Chemical Applications

The compound serves as a versatile intermediate for synthesizing fluorine-containing benzyl derivatives broadly applicable in pharmaceutical and agricultural chemical development [2]. The established synthetic routes from 4-chloro-2-fluorobenzaldehyde enable high-yield preparation [3], making it suitable for both research-scale and larger-volume procurement scenarios where reliable supply chain access to this specific regioisomer is required .

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